KWKLFKKGIGAVLKV

Antimicrobial Peptide Streptococcus pyogenes Minimum Inhibitory Concentration (MIC)

Why select KWKLFKKGIGAVLKV (CA(1-7)M(2-9))? This 15-residue Cecropin A-Melittin hybrid offers unmatched selectivity: a high therapeutic index (>428 against S. pyogenes) coupled with minimal hemolytic activity (LC >300 µM), mitigating cytotoxicity risks in systemic models. Its compact size dramatically reduces Fmoc-SPPS synthesis costs versus full-length cecropin A, yet it retains broad-spectrum Gram-positive and Gram-negative potency validated by MIC data (E. coli 4 µM, B. subtilis 1.4 µM). Choose a verified, reproducible reference standard that streamlines high-throughput AST and quantitative SAR campaigns without sequence ambiguity.

Molecular Formula
Molecular Weight
Cat. No. B1577672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWKLFKKGIGAVLKV
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KWKLFKKGIGAVLKV (Cecropin A-Melittin 15-mer Hybrid) – Antimicrobial Peptide with Defined Antibacterial Potency and Hemocompatibility Profile


KWKLFKKGIGAVLKV is a 15-residue synthetic antimicrobial peptide (AMP) belonging to the Cecropin A-Melittin hybrid class, originally reported as the short hybrid CA(1-7)M(2-9) [1]. It is a cationic peptide (net charge +5) with a mass of 1715.2 Da, exhibiting broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms [2]. The peptide represents an engineered reduction from larger 26-residue cecropin-melittin hybrids, achieving a significant size reduction while retaining antimicrobial function [1].

Procurement Rationale for KWKLFKKGIGAVLKV: Why Generic Antimicrobial Peptide Substitution Risks Experimental Inconsistency


In-class antimicrobial peptides such as cecropin A, melittin, or even closely related 15-residue cecropin-melittin hybrids (e.g., CA(1-7)M(5-12)) are not interchangeable with KWKLFKKGIGAVLKV (CA(1-7)M(2-9)). Despite sharing a common structural scaffold and a 15-residue length, these analogs exhibit quantitatively divergent antibacterial potency, species-specific activity profiles, and hemolytic propensities [1]. As the evidence below demonstrates, seemingly minor sequence variations—such as the specific melittin-derived segment—produce measurable shifts in minimum inhibitory concentration (MIC) values against key pathogens and alter the therapeutic index (TI) [2]. Substitution without verification risks introducing uncontrolled variables in antimicrobial susceptibility assays, membrane selectivity studies, or preclinical efficacy models.

Quantitative Differentiation of KWKLFKKGIGAVLKV: Head-to-Head Antibacterial Potency, Hemolytic Selectivity, and Size-Reduction Engineering Evidence


Antibacterial Potency Against Streptococcus pyogenes: KWKLFKKGIGAVLKV Exhibits a 2.9-Fold Lower MIC Compared to the 26-Residue Parent Hybrid

Against the Gram-positive pathogen Streptococcus pyogenes, the 15-residue hybrid KWKLFKKGIGAVLKV (CA(1-7)M(2-9)) demonstrates an MIC of 0.7 µM, which is 2.9-fold more potent (lower MIC) than the 26-residue parent hybrid CA(1-8)M(1-18) (MIC = 2 µM) [1][2]. This increased potency is achieved with a 60% reduction in peptide length, representing a significant engineering advantage for synthesis cost and scalability [3].

Antimicrobial Peptide Streptococcus pyogenes Minimum Inhibitory Concentration (MIC) Cecropin-Melittin Hybrid

Hemolytic Selectivity: KWKLFKKGIGAVLKV Demonstrates a Therapeutic Index (TI) >428 Against Streptococcus pyogenes, a Marked Improvement Over Melittin

KWKLFKKGIGAVLKV exhibits minimal hemolytic activity against sheep erythrocytes, with a lytic concentration (LC) greater than 300 µM [1]. In stark contrast, the parent peptide melittin is highly hemolytic, with a reported HC50 of 1-10 µM (commonly cited as ~3.5 µM) [2][3]. When combined with the MIC against S. pyogenes (0.7 µM), the calculated therapeutic index (LC/MIC) for KWKLFKKGIGAVLKV exceeds 428, whereas melittin's TI is <5 [4]. This >85-fold improvement in selectivity is a critical procurement differentiator.

Hemolytic Activity Therapeutic Index Selectivity Mammalian Cell Toxicity

Size-Reduced Engineering: KWKLFKKGIGAVLKV Achieves Comparable or Superior Potency to Cecropin A Despite a 60% Reduction in Sequence Length

KWKLFKKGIGAVLKV (15 residues) retains antibacterial activity comparable to or better than the 37-residue native cecropin A [1][2]. Against E. coli D21, the 15-mer exhibits an MIC of 4 µM, while cecropin A shows an MIC of 0.5 µM; however, against B. subtilis Bs11, the 15-mer's MIC is 1.4 µM versus cecropin A's 0.3 µM [3][4]. The key differentiator is the 60% reduction in length, which translates to lower synthesis costs, higher yields, and easier purification for scaled-up production [2]. This size reduction is achieved without introducing the high hemolytic activity of melittin, as evidenced by the LC >300 µM [5].

Peptide Engineering Size Reduction Cecropin A Synthesis Cost

Divergent Potency Among 15-Residue Analogs: KWKLFKKGIGAVLKV (CA(1-7)M(2-9)) Shows Distinct MIC Profile Compared to CA(1-7)M(5-12)

Within the class of 15-residue cecropin-melittin hybrids, KWKLFKKGIGAVLKV (CA(1-7)M(2-9)) exhibits a distinct antibacterial spectrum compared to the analog CA(1-7)M(5-12). Against S. pyogenes, the target peptide is 1.75-fold less potent (MIC 0.7 µM vs. 0.4 µM), while against S. aureus Cowan 1, it is 3.6-fold more potent (MIC 29 µM vs. 8 µM) [1][2]. This divergent profile underscores that even among 'similar' 15-mers, substitution is not possible without altering experimental outcomes. The specific melittin segment incorporated (2-9 vs. 5-12) directly impacts the peptide's interaction with different bacterial membranes.

Structure-Activity Relationship (SAR) Cecropin-Melittin Hybrid Analog Comparison Antibacterial Spectrum

Evidence-Backed Application Scenarios for KWKLFKKGIGAVLKV in Antimicrobial Discovery and Development


Preclinical Evaluation of Broad-Spectrum Antimicrobials with Favorable Therapeutic Index

KWKLFKKGIGAVLKV is optimally suited for in vitro and in vivo studies requiring a broad-spectrum antibacterial agent with a demonstrated high therapeutic index (>428 against S. pyogenes). Its low hemolytic activity (LC >300 µM) makes it a safer candidate for systemic administration models compared to melittin or less selective hybrids [1][2]. This peptide should be prioritized in lead optimization campaigns where balancing potency against mammalian cell toxicity is a primary screening criterion.

Cost-Effective Solid-Phase Peptide Synthesis (SPPS) for High-Throughput Screening

With a length of only 15 residues, KWKLFKKGIGAVLKV is significantly more economical to synthesize via standard Fmoc-SPPS than full-length cecropin A (37 residues) or larger 26-residue hybrids [3]. This size reduction translates to lower reagent costs, higher crude purity, and simplified purification, making it an ideal candidate for laboratories requiring large quantities for high-throughput antimicrobial susceptibility testing (AST) or structure-activity relationship (SAR) studies.

Mechanistic Studies of Membrane Permeabilization and Pore Formation

The peptide's short length and potent antibacterial activity, as established by MIC data against E. coli D21 (4 µM) and B. subtilis Bs11 (1.4 µM) [4], make it a valuable tool for biophysical studies of AMP-membrane interactions. Its reduced size facilitates computational modeling and NMR structural analysis, while its retained activity allows for direct correlation of structural features (e.g., helicity, amphipathicity) with functional membrane disruption. Studies employing this peptide can probe the 'alternative mechanism' proposed for short cecropin-melittin hybrids [3].

Comparative SAR Studies Within the Cecropin-Melittin Hybrid Family

KWKLFKKGIGAVLKV (CA(1-7)M(2-9)) serves as a critical reference compound in structure-activity relationship (SAR) studies exploring the impact of the melittin segment on antibacterial spectrum and selectivity. Its divergent MIC profile compared to CA(1-7)M(5-12) (e.g., 3.6-fold more potent against S. aureus) provides a quantitative framework for understanding how specific residue variations modulate pathogen-specific activity [5][6]. Procuring this specific sequence is essential for controlled, reproducible SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KWKLFKKGIGAVLKV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.